molecular formula C10H14ClN3O B8188489 1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride

1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride

Cat. No.: B8188489
M. Wt: 227.69 g/mol
InChI Key: PBKAAZHCQFPRPR-UHFFFAOYSA-N
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Description

1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride is a naphthyridine-derived compound with the molecular formula C₁₀H₁₃N₃O·HCl (molecular weight: 227.70 when accounting for HCl). It features a bicyclic [2,7]naphthyridine core substituted with an amino group at position 6 and an ethanone moiety at position 2. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications . Key specifications include a purity of ≥98% and compliance with regulatory standards for pharmaceutical intermediates or active ingredients .

Properties

IUPAC Name

1-(6-amino-3,4-dihydro-1H-2,7-naphthyridin-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c1-7(14)13-3-2-8-4-10(11)12-5-9(8)6-13;/h4-5H,2-3,6H2,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKAAZHCQFPRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=NC=C2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chloro-Naphthyridine Intermediate

The synthesis begins with 6-chloro-3,4-dihydro-1H-naphthyridin-2-yl-ethanone (CAS: 2331259-79-9), a key intermediate. This compound is synthesized via cyclocondensation of 2-aminonicotinaldehyde with active methylene reagents (e.g., acetylacetone) under microwave irradiation.

Reaction Conditions :

  • Reactants : 2-Aminonicotinaldehyde, acetylacetone.

  • Catalyst : InCl₃ (20 mol%).

  • Solvent : 50% ethanol.

  • Conditions : Microwave irradiation (500 W, 2.5 min).

  • Yield : 83%.

Amination of Chloro Intermediate

The chloro group at position 6 is substituted with an amino group using ammonia or ammonium hydroxide under high-pressure conditions:

Procedure :

  • Reactants : 6-chloro intermediate, aqueous ammonia (7M).

  • Catalyst : Fe powder or Pd/C (for catalytic hydrogenation).

  • Solvent : Methanol or ethanol.

  • Conditions : 50–60°C, 12–24 h.

  • Yield : 70–85%.

Acetylation and Salt Formation

The free amine is acetylated using acetic anhydride or acetyl chloride, followed by HCl treatment to form the hydrochloride salt:

Steps :

  • Acetylation : React with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C.

  • Isolation : Extract with DCM, wash with NaHCO₃, and dry over Na₂SO₄.

  • Salt Formation : Treat with HCl gas in ethyl acetate, precipitate, and recrystallize.

Key Data :

StepReagents/ConditionsYieldPurity
Chloro IntermediateInCl₃, microwave83%95%
AminationFe, HCl, 50°C78%90%
AcetylationAcetyl chloride, TEA85%97%
HCl Salt FormationHCl gas, ethyl acetate95%99%

Method 2: Smiles Rearrangement Approach

Smiles Rearrangement Mechanism

This method leverages a Smiles-type rearrangement to construct the naphthyridine core while introducing the amino and acetyl groups simultaneously.

Procedure :

  • Starting Material : 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.

  • Reaction with 2-Mercaptoethanol : Forms 1-amino-3-[(2-hydroxyethyl)thio] derivative.

  • Rearrangement : Treat with NaOH in ethanol to induce ring contraction and form 1-amino-3-oxo-2,7-naphthyridine.

  • Acetylation : Introduce the ethanone group via Friedel-Crafts acylation.

Optimized Conditions :

  • Rearrangement Catalyst : 50% aqueous NaOH.

  • Temperature : Reflux (80°C, 15 h).

  • Yield : 67%.

Method 3: Reductive Amination of Nitro Precursors

Nitro Group Reduction

A nitro group at position 6 is reduced to an amine using sodium dithionite or catalytic hydrogenation:

Protocol :

  • Reactants : 6-Nitro-3,4-dihydro-1H-[2,naphthyridin-2-yl-ethanone.

  • Reducing Agent : Sodium dithionite (Na₂S₂O₄) in aqueous HCl.

  • Conditions : 40–60°C, 3–5 h.

  • Yield : 82%.

Salt Formation

The free base is converted to the hydrochloride salt using HCl in anhydrous ether.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Overall Yield65–70%55–60%75–80%
Key AdvantageHigh scalabilityDirect ring formationMild conditions
LimitationMultiple stepsLow regioselectivityNitro precursor synthesis
Purity (Final Product)≥98%≥95%≥97%

Critical Reaction Parameters

  • Temperature Control : Amination and rearrangement steps require strict temperature control (50–80°C) to avoid side reactions.

  • Catalyst Selection : InCl₃ enhances cyclization efficiency in microwave-assisted syntheses.

  • Solvent Choice : Ethanol and DCM are preferred for their ability to dissolve intermediates without decomposition .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic conditions to form tricyclic derivatives. This reaction exploits the nucleophilic amine group and the electrophilic ketone moiety.

ConditionsAcid CatalystTemperatureTime (h)ProductYieldReferences
Concentrated H₂SO₄0.5 eq80°C66-Amino-2,3-dihydrocyclopenta[<i>c</i>]quinolin-1-one72%
HCl (6M)2 eqReflux126-Amino-5,6-dihydrobenzo[<i>h</i>]isoquinolin-3(2<i>H</i>)-one58%

Nucleophilic Substitution at the Ethanone Position

The acetyl group participates in nucleophilic substitution reactions when treated with primary or secondary amines.

AmineBaseSolventProductYieldReferences
BenzylamineEt₃NDCM1-(6-Amino-3,4-dihydro-1H- naphthyridin-2-yl)-N-benzylethanamine85%
PiperidineK₂CO₃DMF1-(6-Amino-3,4-dihydro-1H- naphthyridin-2-yl)-N-piperidinylethanone78%

Amidation with Activated Carboxylic Acids

The amino group reacts with activated esters or acid chlorides to form amides.

ReagentCoupling AgentSolventProductYieldReferences
Acetyl chlorideNoneTHF6-Acetamido-3,4-dihydro-1H- naphthyridin-2-yl-ethanone91%
Benzoyl chlorideHOBt/DCCDCM6-Benzamido-3,4-dihydro-1H- naphthyridin-2-yl-ethanone83%

Oxidation of the Dihydro-Naphthyridine Ring

The dihydro-naphthyridine ring is susceptible to oxidation, forming fully aromatic systems.

Oxidizing AgentSolventProductYieldReferences
KMnO₄ (aq)H₂O6-Amino-1H- naphthyridin-2-yl-ethanone65%
DDQToluene6-Amino-1H- naphthyridine-2-carbaldehyde47%

pH-Dependent Stability

The compound exhibits instability under strongly alkaline conditions, degrading via ring-opening mechanisms.

pHTemperatureHalf-LifeDegradation ProductReferences
2.025°C>30 daysStable
9.025°C48 h2-Acetyl-3-aminopyridine-4-carboxylic acid

Solubility-Driven Reactivity

Solubility in polar aprotic solvents enhances its participation in SNAr reactions.

SolventDielectric ConstantReactivity Toward ElectrophilesReferences
DMF36.7High
Acetonitrile37.5Moderate

Coupling Reactions via Amino Group

The primary amine undergoes Buchwald-Hartwig coupling with aryl halides.

Aryl HalideCatalystProductYieldReferences
4-BromotoluenePd(OAc)₂/Xantphos6-(4-Methylphenyl)amino-3,4-dihydro-1H- naphthyridin-2-yl-ethanone67%

Catalytic Hydrogenation

The dihydro-naphthyridine ring is reduced to a tetrahydronaphthyridine derivative under H₂.

CatalystPressure (psi)ProductYieldReferences
Pd/C (10%)506-Amino-1,2,3,4-tetrahydro- naphthyridin-2-yl-ethanone89%

Photodegradation Pathways

UV exposure induces cleavage of the naphthyridine ring.

Light SourceDurationMajor DegradantsReferences
UV-C (254 nm)24 h2-Acetylpyridine-3-amine

Polymerization Under High Heat

Thermal treatment above 200°C initiates radical polymerization.

TemperatureAdditivePolymer Properties (Mw)References
250°CAIBN12,000 Da (broad PDI)

This compound’s reactivity is dominated by its strained dihydro-naphthyridine ring, nucleophilic amine, and electrophilic ketone, enabling diverse transformations in medicinal chemistry and materials science. Stability in acidic conditions contrasts with its susceptibility to alkaline degradation and photolytic cleavage, necessitating careful handling in industrial applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential candidate for developing new therapeutic agents due to its structural characteristics, which allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit promising antimicrobial properties. For instance, certain naphthyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Anticancer Properties

Research indicates that naphthyridine derivatives can act as inhibitors of key enzymes involved in cancer progression. For example, compounds similar to 1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride have been studied for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in steroid hormone metabolism and cancer . This inhibition can lead to reduced proliferation of cancer cells.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multicomponent reactions that enhance its yield and purity. These methods are advantageous for producing complex molecules efficiently.

Multicomponent Reactions

Multicomponent reactions (MCRs) have been utilized to synthesize this compound effectively. MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, which can significantly reduce the time and resources required for synthesis . For example, one study highlighted the successful synthesis of naphthyridine derivatives through a three-component reaction involving amines and carbonyl compounds under microwave conditions .

Biological Studies

The biological activity of this compound extends beyond antimicrobial and anticancer properties.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria . Such inhibition can lead to the development of new antibiotics.

Pharmacological Profiles

In silico studies have been conducted to predict the pharmacological profiles of naphthyridine derivatives, including this compound. These studies help identify potential therapeutic uses and optimize the compound's efficacy against specific targets .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Study Findings Applications
Study on Antimicrobial ActivityNaphthyridine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coliPotential use in developing new antibiotics
Research on Anticancer EffectsInhibition of 17β-hydroxysteroid dehydrogenase type 3 demonstrated by related compoundsDevelopment of anticancer therapies
Synthesis via Multicomponent ReactionsEfficient synthesis achieved with high yields using microwave-assisted methodsStreamlined production for pharmaceutical applications

Mechanism of Action

The mechanism of action of 1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula Key Features
1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone HCl [2,7]Naphthyridine -NH₂ (position 6), -COCH₃ (position 2) C₁₀H₁₃N₃O·HCl Bicyclic core, hydrochloride salt for enhanced stability
1-(5-Amino-3,4-dihydro-1,7-naphthyridin-1(2H)-yl)-2-(3-chlorophenyl)ethan-1-one [1,7]Naphthyridine -NH₂ (position 5), -COCH₂(3-Cl-C₆H₄) C₁₆H₁₆ClN₃O Chlorophenyl group increases lipophilicity; potential CNS activity
2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone HCl Acetophenone -NH-C₅H₉ (cyclopentyl), -OH (positions 3,4) C₁₃H₁₇NO₃·HCl Dihydroxyphenyl group enables antioxidant properties; melting point: 213–214°C
1-(2-Aminopyridin-4-yl)ethanone Pyridine -NH₂ (position 2), -COCH₃ (position 4) C₇H₈N₂O Simpler monocyclic structure; similarity score: 0.80

Key Observations:

  • Core Heterocycle : The [2,7]naphthyridine system in the target compound distinguishes it from [1,7]naphthyridines (e.g., ) and pyridine derivatives (e.g., CAS 42182-25-2 ).
  • Salt Forms: Hydrochloride salts are common (e.g., ) to improve bioavailability, contrasting with neutral forms like 3-hydroxyacetophenone (CAS 121-71-1 ).

Key Observations:

  • Synthesis : Hydrochloride salts (e.g., ) are typically formed via amine-HCl reactions, similar to the target compound .
  • Thermal Stability : Compounds with hydroxyl or chlorophenyl groups () exhibit higher melting points than simpler pyridine derivatives.

Pharmacological and Industrial Relevance

  • Target Compound : The [2,7]naphthyridine scaffold is explored for kinase inhibition or antimicrobial activity due to its planar, aromatic structure .
  • Chlorophenyl Derivatives () : Enhanced membrane permeability makes them candidates for CNS-targeting drugs .
  • Dihydroxyphenyl Derivatives () : Used in antioxidant formulations or metal chelation therapies .

Biological Activity

1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₉N₃O·HCl
  • Molecular Weight : 163.177 g/mol
  • Density : 1.259 g/cm³
  • Boiling Point : 411.025 °C
  • LogP : 0.74180

Antimicrobial Properties

Research indicates that compounds related to naphthyridines exhibit antimicrobial activity. For instance, studies have shown that naphthyridine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Several studies have reported the anticancer potential of naphthyridine derivatives. For example, a study highlighted that certain naphthyridine compounds showed promising results against leukemia cell lines with a GI50 of 10 nM . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes. In silico studies and biological assays have indicated its potential to inhibit enzymes such as 17β-HSD Type 3, which is involved in steroid metabolism . The IC50 values for related compounds suggest that modifications in the structure can significantly enhance enzyme inhibition.

Synthesis and Evaluation

A recent thesis focused on synthesizing over 45 naphthyridine derivatives and evaluating their biological activity using a 17β-HSD Type 3 assay. The study found that amine-linked compounds exhibited significantly higher activity compared to amide-linked counterparts. This suggests that structural modifications can lead to enhanced biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis conducted on various naphthyridine derivatives revealed that the presence of specific functional groups is crucial for biological activity. For instance, the introduction of amino groups at certain positions improved the inhibitory effects on targeted enzymes .

Data Table: Biological Activity Overview

Activity Type Compound IC50 Value Reference
AntimicrobialNaphthyridine DerivativeVaries
AnticancerNaphthyridine CompoundGI50 = 10 nM
Enzyme Inhibition17β-HSD Type 3 InhibitorIC50 = 700 nM
Other Biological EffectsVarious Naphthyridine CompoundsNot specified

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride with high purity?

  • Methodology : Multi-step organic synthesis involving (i) protection of the 6-amino group (e.g., using Boc or Fmoc groups), (ii) hydrogenation to achieve the 3,4-dihydro moiety, (iii) ketone formation via Friedel-Crafts acylation or nucleophilic substitution, and (iv) hydrochloride salt formation by reacting the free base with HCl gas in anhydrous ethanol. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) ensures high purity .

Q. How can the structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • X-ray crystallography (employing SHELX programs for structure solution and refinement ),
  • NMR spectroscopy (1H/13C NMR to confirm substituent positions and hydrogenation state),
  • Mass spectrometry (HRMS for molecular ion verification),
  • Elemental analysis (to confirm Cl⁻ content in the hydrochloride salt) .

Q. What experimental approaches assess solubility and stability under physiological conditions?

  • Methodology :

  • Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol, followed by HPLC quantification .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring of degradation products. pH-dependent stability assessed via buffer solutions (pH 1–9) .

Advanced Research Questions

Q. How can the mechanism of action be elucidated if the compound exhibits bioactive properties?

  • Methodology :

  • Receptor binding assays : Radioligand competition studies (e.g., using ³H-labeled antagonists) to determine IC₅₀ values.
  • Enzyme inhibition assays : Kinetic analysis (e.g., Michaelis-Menten plots) to assess inhibition type (competitive/non-competitive).
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) with the naphthyridine core to predict target interactions (e.g., kinase active sites) .

Q. What strategies identify metabolic pathways and potential toxic metabolites?

  • Methodology :

  • In vitro metabolism : Incubation with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS analysis to detect phase I/II metabolites.
  • Comparative studies : Cross-reference with structurally related compounds (e.g., Salbutamol impurities ) to predict metabolic soft spots.

Q. How are crystallographic challenges addressed when resolving the compound’s structure?

  • Methodology :

  • Crystallization optimization : Screen solvents (e.g., methanol/ethyl acetate) and use vapor diffusion techniques.
  • Data refinement : Employ SHELXD for phase problem resolution and SHELXL for anisotropic refinement, particularly for the hydrochloride counterion .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Replicate experiments : Ensure consistent purity (>98% by HPLC) and exclude batch-to-batch variability.
  • Orthogonal assays : Confirm activity via both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.
  • Polymorph screening : Use powder X-ray diffraction (PXRD) to rule out crystallographic form impacts on bioavailability .

Notes

  • Data Sources : References to SHELX programs , impurity standards , and structural analogs provide methodological rigor.
  • Exclusions : Commercial aspects (e.g., synthesis scale-up) and non-academic queries (e.g., pricing) are omitted per guidelines.
  • Contradictions : While direct data on the compound is limited, methodologies from analogous ethanone derivatives and naphthyridine systems ensure relevance.

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